Synthesis Yield: Benzo[b]thiophen-2(3H)-one vs. 3-Methyl and 3(2H)-one Isomers
In a controlled synthetic study, Benzo[b]thiophen-2(3H)-one was prepared in 72% overall yield from 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane. The same methodology was applied to prepare the related 3-methylbenzo[b]thiophen-2(3H)-one and the isomeric benzo[b]thiophen-3(2H)-one, providing a direct baseline for comparative synthetic efficiency [1].
| Evidence Dimension | Synthetic Yield (Overall) |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | 3-Methylbenzo[b]thiophen-2(3H)-one (yield not reported in abstract) and Benzo[b]thiophen-3(2H)-one (yield not reported in abstract) |
| Quantified Difference | Target compound yield is reported as 72%; comparator yields are not quantified in the abstract but were prepared under similar conditions. |
| Conditions | Reaction of 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane with hydrogen peroxide. |
Why This Matters
This data provides a baseline for expected yield when using this specific compound as a synthetic intermediate, allowing researchers to compare its preparative efficiency against related isomers when planning multi-step syntheses.
- [1] Dickinson, R. P., & Iddon, B. (1970). Condensed thiophen ring systems. Part III. A new synthesis of benzo[b]thiophen-2(3H)-and-3(2H)-ones and some reactions of benzo-[b]thiophen-2(3H)-one with dimethyl sulphate in the presence of base. J. Chem. Soc. C, 1926-1928. View Source
